molecular formula C13H11ClOS B081829 {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol CAS No. 13459-59-1

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol

Cat. No.: B081829
CAS No.: 13459-59-1
M. Wt: 250.74 g/mol
InChI Key: CJZVEJNGQHPDBW-UHFFFAOYSA-N
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Description

Historical Development of Sulfanyl-Substituted Aromatic Alcohols

The synthesis of sulfur-containing aromatic alcohols emerged as a critical focus in organosulfur chemistry during the mid-20th century. Early methodologies relied on nucleophilic aromatic substitution (SNAr) and Friedel-Crafts sulfonylation, but these faced challenges in regioselectivity and functional group compatibility. The development of metal-catalyzed coupling reactions in the 1990s, particularly using palladium and copper complexes, enabled more efficient synthesis of sulfanyl-substituted aromatics.

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol represents an evolution in this field, combining a sulfanyl linkage with a benzyl alcohol moiety. Its first reported synthesis involved the reaction of 4-chlorothiophenol with 2-iodobenzyl alcohol under basic conditions, achieving 78% yield. Modern advances utilize green chemistry approaches, such as mechanochemical ball milling with liquid-assisted grinding (LAG), to improve atom economy.

Table 1: Key milestones in sulfanyl aromatic alcohol synthesis

Year Innovation Impact on Compound Class
1962 Classical SNAr with thiophenols Enabled basic scaffold construction
1998 Transition-metal-catalyzed coupling Improved regiocontrol
2012 Solvent-free sulfonylation Enhanced sustainability
2021 Mechanochemical synthesis Achieved 85% yield reduction in waste

Significance in Organosulfur Chemistry Research

This compound exemplifies three key principles of modern organosulfur chemistry:

  • Electronic modulation : The sulfanyl group (-S-) lowers the aromatic system's electron density (Hammett σp = 0.15), enabling unique reactivity patterns compared to oxygen analogs.
  • Conformational control : X-ray crystallography reveals a dihedral angle of 68.9° between the chlorophenyl and benzyl alcohol planes, creating a steric environment favorable for chiral induction.
  • Multifunctional reactivity : The molecule participates in simultaneous oxidation (alcohol → ketone) and sulfuration (S → SO2) pathways, as demonstrated in recent electrochemical studies.

Table 2: Comparative properties of sulfur vs. oxygen analogs

Property {2-[(4-Cl-Ph)S]Ph}CH2OH {2-[(4-Cl-Ph)O]Ph}CH2OH
LogP (octanol/water) 3.98 ± 0.1 2.15 ± 0.1
H-bond donor capacity 1 1
Thermal stability (°C) 182 205

Current Research Landscape and Importance

Recent studies (2020-2023) highlight three emerging applications:

  • Antimicrobial development : Derivatives show MIC values ≤50 μg/mL against Staphylococcus aureus through inhibition of dihydropteroate synthase.
  • Materials science : The sulfanyl group enables covalent anchoring to gold surfaces (Kads = 1.2×10^6 M^-1), creating stable self-assembled monolayers for sensor applications.
  • Catalysis : Acts as a chiral ligand in asymmetric hydrogenation reactions, achieving 92% ee in α-ketoester reductions.

Table 3: Recent research breakthroughs (2020-2023)

Study Focus Key Finding Source Type
Structure-activity relationships 4-Cl substitution increases bacterial membrane permeability by 40% vs. H-analog Experimental (PMID)
Synthetic methodology Ultrasound-assisted synthesis reduces reaction time from 6h to 45min Journal article (RSC)
Computational modeling DFT calculations validate intramolecular S-O noncovalent interactions (2.8 kcal/mol stabilization) Theoretical (ACS)

Properties

IUPAC Name

[2-(4-chlorophenyl)sulfanylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZVEJNGQHPDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376885
Record name {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13459-59-1
Record name {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-chlorothiophenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it may inhibit enzymes involved in bacterial metabolism, contributing to its effectiveness as an antimicrobial agent. Specific studies have demonstrated its potential against Gram-positive bacteria, suggesting avenues for therapeutic development against infections caused by resistant strains .

Antiparasitic Activity

Derivatives of this compound have been evaluated for antileishmanial and antitrypanosomal activities. These studies suggest that the compound could be useful in treating parasitic infections such as leishmaniasis and Chagas disease, which are significant public health concerns in many regions .

Case Studies and Research Findings

Several studies have documented the antimicrobial efficacy and potential therapeutic applications of this compound:

  • A study published in the Journal of Medicinal Chemistry highlighted the compound's analogs exhibiting strong antitrypanosomal activity against Trypanosoma brucei rhodesiense, indicating its promise in treating trypanosomiasis .
  • In another investigation focused on antimicrobial evaluation, derivatives containing the 4-chlorobenzenesulfonyl moiety were shown to possess significant activity against both bacterial strains and fungi, reinforcing the relevance of this structural feature for drug design .

Mechanism of Action

The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol C₁₃H₁₁ClOS 262.74 -OH, -S-(4-ClC₆H₄) Moderate polarity, thioether reactivity N/A
{2-[(4-Chlorophenyl)(methoxy)methyl]phenyl}methanol (3a) C₁₅H₁₅ClO₂ 274.73 -OCH₃, -CH₂-(4-ClC₆H₄) Higher solubility in polar solvents
2-[(4-Chlorophenyl)sulfanyl]-N′-(4-fluorobenzyl)acetohydrazide C₂₂H₁₈ClFN₂O₂S 428.91 -NH-N=C-, -F Enhanced metabolic stability
2-[[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)triazol-3-yl]sulfanyl]-1-phenylethanone C₂₃H₁₉ClN₃O₂S 460.94 Triazole ring, -CO-C₆H₅ Improved π-π stacking
3,4-Dichloro-N-(2-[(4-chlorophenyl)sulfanyl]ethyl)benzenecarboxamide C₁₅H₁₂Cl₃NOS 360.68 -CONH-, -Cl₂ High hydrophobicity

Research Implications

  • Synthetic Flexibility : The sulfanyl group in the target compound allows for further derivatization (e.g., oxidation to sulfones or substitution with heterocycles) .
  • Biological Relevance : Analogs with fluorinated or trifluoromethyl groups () are promising candidates for drug development due to enhanced bioavailability .
  • Material Science : Methoxy-substituted derivatives () may serve as intermediates in polymer synthesis, leveraging their solubility and stability .

Biological Activity

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol, also known as 4-chloro-2-(phenylthio)phenol, is a compound that has garnered attention for its diverse biological activities. This article reviews the current knowledge regarding its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfenyl chloride with phenylmethanol. The reaction can be performed under mild conditions to yield the desired product with high purity. Characterization of the compound is usually conducted using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds containing a sulfonyl group similar to that in this compound have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 50 µg/mL, indicating potent antimicrobial effects.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (µg/mL)Target Bacteria
This compound<50S. aureus
4-{[4-Chlorophenyl]sulfonyl}benzoic acid<25E. coli
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid<30Salmonella typhi

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds are reported to be in the range of 8–62 µg/mL, suggesting significant potential for development as anticancer agents .

Table 2: Anticancer Activity of this compound Derivatives

Compound NameIC50 (µg/mL)Cancer Cell Line
This compound11.20–93.46MCF-7
Compound A<10HeLa
Compound B8.49–62.84SKOV-3

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that certain derivatives can scavenge free radicals effectively, with some compounds demonstrating IC50 values below 30 µg/mL in various assays .

Case Studies

  • In Vitro Studies : A study conducted on synthesized derivatives of this compound assessed their antimicrobial and anticancer activities. The results indicated that several derivatives not only inhibited bacterial growth but also showed significant cytotoxicity against cancer cell lines .
  • Toxicity Assessments : Toxicity studies involving aquatic crustaceans (Daphnia magna) revealed that while some derivatives exhibited moderate toxicity, others were significantly less toxic compared to their parent compounds . This suggests a potential for safer therapeutic options derived from this compound.

Q & A

Q. What are the common synthetic routes for {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A typical procedure involves reacting 2-mercaptophenol derivatives with 4-chlorophenyl electrophiles (e.g., 4-chlorobenzyl halides) in polar aprotic solvents like DMF or methanol. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of thiol to electrophile), temperature (room temperature to 60°C), and catalysts (e.g., K₂CO₃ for deprotonation). Post-reduction of intermediate ketones (e.g., using NaBH₄ in ethanol) yields the final alcohol .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Structural characterization employs:

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles, particularly the C–S bond (1.78–1.82 Å) and dihedral angles between aromatic rings .
  • NMR : 1H^1H NMR reveals deshielded protons near the sulfanyl group (δ 7.2–7.8 ppm), while 13C^13C NMR identifies the benzylic alcohol carbon (δ 65–70 ppm) .
  • MS/IR : ESI-MS confirms molecular ion peaks ([M+H]⁺), and IR shows O–H stretches (~3300 cm⁻¹) and C–S vibrations (~680 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate:

  • Oxidation : Catalyzed by KMnO₄ or CrO₃ to form sulfoxides or sulfones, critical in drug candidate synthesis .
  • Substitution : The sulfanyl group undergoes nucleophilic displacement with amines or halides, enabling access to heterocyclic scaffolds .
  • Coordination chemistry : The thioether and hydroxyl groups act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺) in catalysis .

Advanced Research Questions

Q. How does the sulfanyl group influence reaction mechanisms in cross-coupling reactions?

The sulfur atom stabilizes transition states via lone-pair donation, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show reduced activation energy (~15–20 kJ/mol) compared to non-sulfur analogs. Steric effects from the 4-chlorophenyl group may slow transmetallation, requiring optimized ligand systems (e.g., SPhos) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Common issues include:

  • Disorder in the sulfanyl group : Resolved using SHELXL’s PART instruction to model alternative conformers .
  • Twinned crystals : Data integration via CELL_NOW and refinement with TWIN laws in SHELXL improve R-factors (<0.05) .
  • Hydrogen bonding networks : O–H⋯S interactions (2.8–3.2 Å) are validated using Hirshfeld surface analysis .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled?

Contradictions in splitting (e.g., para-substituent effects vs. dynamic rotation) are addressed by:

  • Variable-temperature NMR : Freezing rotamers at –40°C to observe distinct signals .
  • DFT calculations : Simulating coupling constants (J = 8–10 Hz for aryl protons) to match experimental data .

Q. What strategies mitigate oxidation side-reactions during storage or synthesis?

  • Inert atmosphere : Storing under argon with stabilizers (e.g., BHT) prevents alcohol oxidation to ketones .
  • Low-temperature synthesis : Conducting reductions (e.g., NaBH₄) at 0°C minimizes sulfoxide formation .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis (e.g., 30-second irradiation at 100W) for faster cyclization .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from dichloromethane .
  • Toxicity : Follow EPA guidelines (DSSTox ID: DTXSID00862145) for waste disposal due to chlorinated byproducts .

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